METHYL 2-(2-METHYLFURAN-3-AMIDO)BENZOATE
Description
Methyl 2-(2-methylfuran-3-amido)benzoate is a benzoate ester derivative featuring a 2-methylfuran-3-amido substituent at the ortho position of the benzene ring. Its structure combines a hydrophobic methylfuran moiety with a polar amide linkage and an ester group, making it a versatile intermediate in pharmaceutical and agrochemical research. The methylfuran ring contributes electron-rich aromaticity, while the amide group enables hydrogen bonding, influencing both chemical reactivity and biological interactions. This compound’s unique structural attributes position it as a candidate for targeted drug design and catalytic studies.
Properties
IUPAC Name |
methyl 2-[(2-methylfuran-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-10(7-8-19-9)13(16)15-12-6-4-3-5-11(12)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWMKPQHDFTYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methylfuran-3-amido)benzoate typically involves the reaction of 2-methylfuran-3-carboxylic acid with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylfuran-3-amido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted esters
Scientific Research Applications
Methyl 2-(2-methylfuran-3-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-methylfuran-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-Methyl-3-[2-(5-Methylfuran-2-yl)Quinoline-4-Amido]Benzoate
- Structure: Incorporates a quinoline ring and a 5-methylfuran-2-yl group .
- Key Differences: The quinoline moiety enhances aromaticity and basicity, enabling stronger π-π stacking interactions in biological systems. The 5-methylfuran substituent (vs. 2-methylfuran-3-amido) alters electronic distribution, reducing steric hindrance at the amide site.
Methyl 2-{1-[(3-Nitrophenyl)Methoxy]-2-Oxo-1,2-Dihydropyridine-3-Amido}Benzoate
- Structure : Features a dihydropyridine ring and a nitrobenzyl group .
- Key Differences :
- The nitro group is strongly electron-withdrawing, reducing electron density at the amide carbonyl and altering hydrolysis kinetics.
- The dihydropyridine core introduces redox activity, unlike the inert methylfuran in the target compound.
- Applications : Investigated for antimicrobial activity, leveraging nitro group’s electrophilic reactivity.
Methyl 2-({[4-(2,5-Dioxoazolidinyl)Phenyl]Sulfonyl}Amino)Benzoate
- Structure : Contains a sulfonamide linker and a dioxoazolidinyl ring .
- Key Differences: The sulfonyl group increases acidity of the adjacent NH proton, enhancing solubility in polar solvents.
- Applications : Explored as a protease inhibitor due to sulfonamide’s affinity for enzymatic active sites.
Methyl 2-{[3-(4-Methylphenyl)-2,4-Dioxo-1,3-Thiazolidin-5-Yl]Amino}Benzoate
- Structure: Includes a thiazolidinone ring and a 4-methylphenyl group .
- Key Differences: The thiazolidinone’s sulfur atom and dioxo groups enhance hydrogen-bonding capacity, improving interaction with biological targets. The absence of a furan ring reduces aromatic conjugation, impacting UV absorption properties.
- Applications : Studied for antidiabetic and anti-inflammatory activities.
Methyl 2-({[(5Z)-1-(4-Chlorophenyl)-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Amino)Benzoate
- Structure : Combines a trioxodiazinane ring and a chlorophenyl group .
- Key Differences :
- The chlorine atom increases lipophilicity, enhancing membrane permeability.
- The trioxo groups confer metabolic stability but reduce solubility in aqueous media.
- Applications: Potential use in agrochemicals due to chlorine’s pest-repellent properties.
Data Tables: Structural and Functional Comparisons
Table 1: Structural Features and Electronic Properties
| Compound Name | Key Substituents | Electronic Effects |
|---|---|---|
| This compound | 2-Methylfuran-3-amido, benzoate ester | Electron-donating (furan), moderate H-bonding |
| Methyl 4-methyl-3-[2-(5-methylfuran-2-yl)... | Quinoline, 5-methylfuran | Electron-rich (quinoline), strong π-π |
| Methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo... | Nitrophenyl, dihydropyridine | Electron-withdrawing (nitro), redox-active |
| Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]... | Sulfonamide, dioxoazolidinyl | Acidic NH, rigid backbone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
